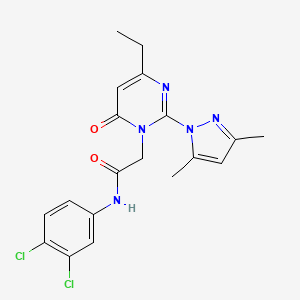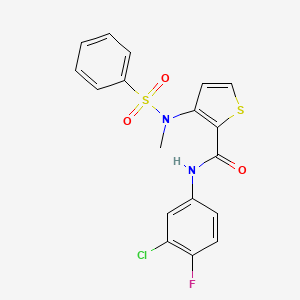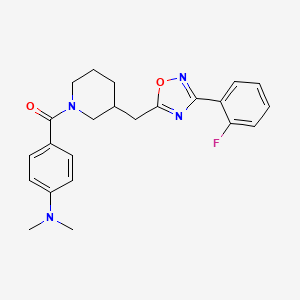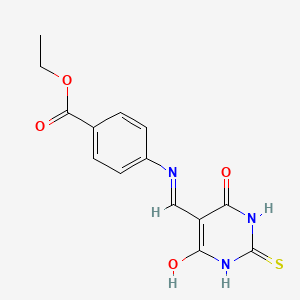![molecular formula C12H9ClFN5S B2980119 7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060203-38-4](/img/structure/B2980119.png)
7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of triazolopyrimidine, a class of heterocyclic compounds . Triazolopyrimidines are known for their versatile biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
Triazole compounds, which are part of the larger compound, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The synthesis of similar compounds involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
One area of research has focused on the anticonvulsant properties of triazolo[4,5-d]pyrimidine derivatives. These compounds, including those similar to the one , have been synthesized and tested for their efficacy in preventing seizures. The studies reveal a nuanced understanding of the structural requirements for optimal anticonvulsant activity, highlighting the influence of specific substitutions on the core molecule. Although not directly mentioning 7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, these findings contribute to the broader knowledge of triazolo[4,5-d]pyrimidines' potential in therapeutic applications (Kelley et al., 1995).
Adenosine Receptor Affinity
Another significant area of application is the investigation into the affinity of triazolo[4,5-d]pyrimidine derivatives towards A1 and A2A adenosine receptors. Compounds designed around the triazolo[4,5-d]pyrimidine scaffold have shown varying degrees of affinity for these receptors, suggesting their potential use in modulating adenosine receptor-mediated pathways. This research underscores the importance of specific structural features for receptor binding and activity, which could inform the development of new therapeutic agents targeting the adenosine system (Betti et al., 1999).
Antitumor Activity
Research on triazolo[4,5-d]pyrimidine derivatives has also explored their potential antitumor properties. Studies have identified compounds within this class that exhibit inhibitory effects on cancer cell growth. The structure-activity relationship (SAR) analyses from these studies provide insights into how modifications to the triazolo[4,5-d]pyrimidine core can enhance or diminish antitumor activity, offering a pathway toward new cancer treatments (Hafez & El-Gazzar, 2009).
Antimicrobial Activities
Finally, the antimicrobial potential of triazolo[4,5-d]pyrimidine derivatives has been investigated. These compounds have been tested against various microbial strains, demonstrating efficacy in inhibiting growth. This area of research highlights the potential for triazolo[4,5-d]pyrimidine derivatives to serve as templates for the development of new antimicrobial agents, addressing the growing need for novel treatments against resistant bacterial infections (Hossain & Bhuiyan, 2009).
Mecanismo De Acción
Target of Action
The primary target of the compound 7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation . The compound shows superior cytotoxic activities against various cell lines .
Biochemical Pathways
The compound’s action primarily affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This results in the inhibition of cell proliferation, which is a key factor in the growth and spread of cancer cells .
Pharmacokinetics
These properties are crucial for the compound’s bioavailability and its ability to reach its target in the body .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest . The compound has shown superior cytotoxic activities against various cell lines, indicating its potential effectiveness as a cancer treatment .
Direcciones Futuras
While specific future directions for this compound are not available, there is a continuous need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis and study of antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are areas of ongoing research .
Propiedades
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN5S/c1-19-11-10(17-18-19)12(16-6-15-11)20-5-7-8(13)3-2-4-9(7)14/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOPRHXSCQEOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=C(C=CC=C3Cl)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile](/img/structure/B2980047.png)
![2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2980048.png)

![2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980051.png)



![1-tert-butyl-N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2980056.png)

![1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2980058.png)
